2-(4-Chlorophenyl)ethoxyacetic acid
CAS No.:
Cat. No.: VC14268375
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClO3 |
|---|---|
| Molecular Weight | 214.64 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenyl)ethoxy]acetic acid |
| Standard InChI | InChI=1S/C10H11ClO3/c11-9-3-1-8(2-4-9)5-6-14-7-10(12)13/h1-4H,5-7H2,(H,12,13) |
| Standard InChI Key | IJWXATWIRIYQBV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCOCC(=O)O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(4-Chlorophenyl)ethoxyacetic acid (proposed IUPAC name: 2-[2-(4-chlorophenoxy)ethoxy]acetic acid) consists of a 4-chlorophenyl group connected to an ethoxy chain, which is further bonded to an acetic acid group. Its molecular formula is C₁₀H₁₁ClO₄, with a molecular weight of 230.64 g/mol. This structure differs from piperazine-containing analogs such as cetirizine derivatives, which incorporate additional nitrogenous rings .
Table 1: Comparative Molecular Data of Ethoxyacetic Acid Derivatives
Synthesis and Manufacturing Processes
Synthetic Routes for Ethoxyacetic Acid Derivatives
While no direct synthesis of 2-(4-chlorophenyl)ethoxyacetic acid is documented in the provided sources, analogous pathways for cetirizine intermediates suggest plausible methodologies. For example, the synthesis of 2-[2-(4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl)ethoxy]acetic acid involves:
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Alkylation Reactions: Reacting 1-[(4-chlorophenyl)phenylmethyl]piperazine with haloethoxy acetates (e.g., methyl 2-chloroethoxyacetate) to form intermediate esters .
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Hydrolysis: Converting esters to free acids using inorganic bases (e.g., NaOH or KOH) .
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Salt Formation: Treating the free acid with hydrochloric acid to yield dihydrochloride salts, enhancing stability and solubility .
Applying these principles, 2-(4-chlorophenyl)ethoxyacetic acid could theoretically be synthesized via:
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Step 1: Alkylation of 4-chlorophenol with 2-chloroethoxyacetic acid methyl ester.
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Step 2: Saponification of the methyl ester using aqueous NaOH to yield the free acid.
Table 2: Representative Yields from Analogous Syntheses
Physicochemical Properties
Solubility and Stability
Pharmacological and Therapeutic Applications
Anti-Allergic Activity
Piperazine-containing analogs like cetirizine dihydrochloride are potent H₁-antihistamines used to treat allergies . Although 2-(4-chlorophenyl)ethoxyacetic acid lacks the piperazine moiety, its ethoxyacetic acid group may contribute to binding interactions with histamine receptors. Structural simplification could offer insights into minimal pharmacophoric requirements.
Table 3: Pharmacokinetic Parameters of Cetirizine Derivatives
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